molecular formula C14H14O B12837072 3-Methoxy-3'-methyl-1,1'-biphenyl

3-Methoxy-3'-methyl-1,1'-biphenyl

Cat. No.: B12837072
M. Wt: 198.26 g/mol
InChI Key: NRGRNDDCMMAYPV-UHFFFAOYSA-N
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Description

Historical Trajectories and Modern Relevance of Biphenyl (B1667301) Systems in Organic Chemistry

The history of biphenyl derivative synthesis dates back to the mid-19th century, with early methods like the Wurtz-Fittig reaction laying the groundwork for more sophisticated techniques to come. bohrium.comnih.gov Over the decades, the development of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, has revolutionized the synthesis of unsymmetrical biaryls, offering unprecedented control over their structure. bohrium.comacs.org These advancements have solidified the biphenyl framework as a fundamental backbone in synthetic organic chemistry. nih.govrsc.org

The Biphenyl Motif as a Privileged Scaffold in Synthetic and Materials Science

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a basis for ligands binding to multiple receptors with high affinity. acs.orgresearchgate.net The biphenyl motif is a prime example of such a scaffold. acs.orgnih.gov Its rigid yet conformationally flexible nature allows it to effectively interact with biological targets, making it a common feature in many pharmaceuticals. nih.govacs.org Beyond medicinal chemistry, biphenyl derivatives are integral to materials science, finding use in the creation of liquid crystals, polymers, and organic light-emitting diodes (OLEDs). nih.govarabjchem.org

Positioning 3-Methoxy-3'-methyl-1,1'-biphenyl within Substituted Biphenyl Research

Within the vast landscape of biphenyl research, substituted derivatives like this compound represent a class of molecules with tailored properties. The specific placement of the methoxy (B1213986) and methyl groups on the biphenyl core influences its electronic and steric characteristics, thereby dictating its reactivity and potential applications. The study of such asymmetrically substituted biphenyls is crucial for understanding structure-activity relationships and for the rational design of new functional molecules.

Scope and Objectives of Academic Inquiry into this compound

Academic interest in this compound and its analogues stems from the desire to explore the impact of its specific substitution pattern. Research efforts are typically directed towards several key areas:

Synthesis: Developing efficient and selective methods for its preparation.

Spectroscopic and Physicochemical Characterization: Elucidating its precise molecular structure and physical properties.

Reactivity: Investigating how the methoxy and methyl groups, as well as the biphenyl core, participate in chemical transformations.

Potential Applications: Exploring its utility as a building block in the synthesis of more complex molecules or as a component in advanced materials.

Chemical and Physical Properties of this compound

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and potential uses.

PropertyValue
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Appearance Not explicitly stated in search results
Melting Point Not explicitly stated in search results
Boiling Point Not explicitly stated in search results
Solubility Expected to be soluble in common organic solvents. wikipedia.org
CAS Number 68109-91-1

Synthesis and Elucidation of Structure

The construction of the this compound molecule relies on established synthetic methodologies, and its structure is confirmed through various spectroscopic techniques.

Synthesis of this compound

The primary method for synthesizing unsymmetrical biphenyls like this compound is through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly prevalent method, involving the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. bohrium.comrsc.org For the synthesis of this specific compound, one could envision the coupling of (3-methoxyphenyl)boronic acid with 3-bromotoluene (B146084) or, alternatively, 3-methylphenylboronic acid with 3-bromoanisole (B1666278).

Spectroscopic Data and Structural Confirmation

The definitive identification of this compound is achieved through a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the substitution pattern. For a related compound, 4'-Methoxy-3-methyl-1,1'-biphenyl, the proton NMR spectrum shows characteristic signals for the aromatic protons, the methoxy group (around 3.86 ppm), and the methyl group (around 2.41 ppm). rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of characteristic functional groups, such as C-O stretching for the methoxy group and C-H stretching for the aromatic and methyl groups.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound by detecting its molecular ion peak.

Chemical Reactivity

The reactivity of this compound is influenced by its constituent parts: the two aromatic rings, the methoxy group, and the methyl group.

Reactions at the Methoxy and Methyl Groups

The methoxy group can potentially be cleaved to a hydroxyl group using strong acids or other demethylating agents. The methyl group, being relatively inert, would typically require harsh conditions to undergo reaction, such as free-radical halogenation.

Reactions Involving the Biphenyl Core

The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. bohrium.com The position of substitution will be directed by the existing methoxy and methyl groups. The methoxy group is an ortho-, para-director and an activating group, while the methyl group is also an ortho-, para-director and a weakly activating group.

Applications and Further Research

The unique substitution pattern of this compound makes it a compound of interest for various applications and a subject for ongoing research.

Role as a Synthetic Intermediate

Substituted biphenyls are valuable intermediates in organic synthesis. arabjchem.org this compound can serve as a building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. For instance, the biphenyl scaffold is a known privileged structure in medicinal chemistry, and modifications to this core can lead to new therapeutic agents. nih.gov

Potential in Materials Science

Biphenyl derivatives are widely used in the development of liquid crystals and materials for organic electronics. nih.govarabjchem.org The specific electronic and steric properties imparted by the methoxy and methyl substituents in this compound could be exploited in the design of new materials with tailored optical or electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-methoxy-3-(3-methylphenyl)benzene

InChI

InChI=1S/C14H14O/c1-11-5-3-6-12(9-11)13-7-4-8-14(10-13)15-2/h3-10H,1-2H3

InChI Key

NRGRNDDCMMAYPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)OC

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Methoxy 3 Methyl 1,1 Biphenyl

Transition Metal-Catalyzed Cross-Coupling Approaches

The formation of the carbon-carbon bond linking the two phenyl rings in 3-Methoxy-3'-methyl-1,1'-biphenyl is a prime application for transition metal-catalyzed cross-coupling reactions. These reactions, which have revolutionized the synthesis of biaryl compounds, generally involve the coupling of an organometallic reagent with an organic halide or pseudohalide, mediated by a transition metal catalyst, most commonly palladium or nickel. researchgate.netnih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for Biphenyl (B1667301) Formation

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the synthesis of biaryl compounds like this compound. oiccpress.comlibretexts.org This reaction involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base. libretexts.orgtcichemicals.com Its popularity stems from the mild reaction conditions, broad functional group compatibility, and the commercial availability and low toxicity of the boronic acid reagents compared to other organometallic compounds. oiccpress.commdpi.com

The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromo- (B131339) or 3-iodotoluene) to form a Pd(II) complex. libretexts.org The reactivity of the halide typically follows the order I > Br > OTf >> Cl. tcichemicals.com

Transmetalation: The organoborane (e.g., 3-methoxyphenylboronic acid) transfers its organic group to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A common and effective catalytic system involves palladium(II) acetate (B1210297) (Pd(OAc)₂) as the precatalyst and triphenylphosphine (B44618) (PPh₃) as the ligand. rsc.org While Pd(OAc)₂ is a Pd(II) source, it is readily reduced in situ to the catalytically active Pd(0) species. The PPh₃ ligand stabilizes the palladium center and influences its reactivity. rsc.org

For the synthesis of a structurally similar compound, 3'-Methoxy-4'-methylbiphenyl-3-carboxylic acid, a catalytic system of Pd(OAc)₂/PPh₃ has been effectively used. This provides a relevant model for the synthesis of this compound. The reaction couples methyl 3-bromo-4-methylbenzoate with 3-methoxy-4-methylphenylboronic acid. The conditions are detailed in the table below.

ParameterCondition
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)
Base Potassium carbonate (K₂CO₃)
Solvent Toluene/Ethanol mixture
Temperature 80°C
Reactants Aryl bromide and Arylboronic acid
Yield 78-85%

This table summarizes the optimized conditions for a Suzuki-Miyaura coupling reaction to synthesize a biphenyl structure similar to this compound, based on established protocols.

In the Suzuki-Miyaura synthesis of this compound, the reactants would be an aryl halide and an arylboronic acid derivative. Two primary pathways are possible:

Pathway A: Coupling 3-bromoanisole (B1666278) (or 3-iodoanisole) with 3-methylphenylboronic acid.

Pathway B: Coupling 3-bromotoluene (B146084) (or 3-iodotoluene) with 3-methoxyphenylboronic acid.

The choice of aryl halide is crucial, with aryl iodides generally being more reactive than aryl bromides, allowing for milder reaction conditions. tcichemicals.comwikipedia.org Aryl chlorides are typically less reactive. tcichemicals.com Arylboronic acids are stable, crystalline solids that are relatively easy to handle. mdpi.com Their functional group tolerance is a significant advantage of the Suzuki-Miyaura reaction, allowing for the presence of various substituents on the aromatic rings. mdpi.com The boronic acid is activated by the base in the transmetalation step, which is often the rate-determining step of the catalytic cycle.

For the large-scale synthesis of biphenyls, continuous flow chemistry offers significant advantages over traditional batch processing. Continuous flow reactors can improve heat and mass transfer, enhance safety by minimizing the volume of hazardous reagents at any given time, and allow for easier automation and scalability. While specific studies on the continuous flow synthesis of this compound are not prominent, the synthesis of related compounds like 4-methoxybiphenyl (B1664174) has been successfully demonstrated in continuous flow systems. beilstein-journals.org These systems often utilize a packed-bed reactor containing a heterogeneous palladium catalyst (e.g., Pd on silica). beilstein-journals.org The reaction between an aryl halide (like 4-iodoanisole) and an alkene or other coupling partner proceeds as the solution flows through the heated reactor, demonstrating the potential for efficient and scalable production of substituted biphenyls. beilstein-journals.org

Kumada Cross-Coupling Reactions for Substituted Biaryl Synthesis

The Kumada cross-coupling, first reported in 1972, is a foundational method for forming carbon-carbon bonds and represents the first transition metal-catalyzed cross-coupling reaction. organic-chemistry.org It involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgarkat-usa.org For the synthesis of unsymmetrical biaryls such as this compound, the Kumada coupling is a cost-effective option. organic-chemistry.org

The reaction could proceed by coupling 3-methoxyphenylmagnesium bromide with 3-bromotoluene, or vice versa, in the presence of a suitable nickel or palladium catalyst. A common catalyst is a complex of nickel with a phosphine (B1218219) ligand, such as NiCl₂(dppp). The primary advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared from organic halides. organic-chemistry.org However, a significant limitation is the high reactivity of Grignard reagents, which restricts the compatibility with many functional groups (e.g., esters, ketones, acids) that are tolerated in Suzuki-Miyaura couplings. organic-chemistry.org

Stille Cross-Coupling Mechanisms in Biaryl Synthesis

The Stille cross-coupling reaction is another versatile and reliable method for constructing biaryl systems. nih.govorgsyn.org The reaction couples an organostannane (organotin) compound with an organic halide or pseudohalide (like a triflate or sulfonate), catalyzed by palladium. wikipedia.orgnih.gov

The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. A key feature of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. orgsyn.org To synthesize this compound, one could couple (3-methoxyphenyl)trimethylstannane with 3-bromotoluene, or 3-methylphenyltrimethylstannane with 3-bromoanisole.

Despite its utility, the primary drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing the tin byproducts from the reaction mixture. nih.gov This has led to a preference for other methods like the Suzuki-Miyaura coupling in many applications, although the Stille reaction remains a powerful tool for complex syntheses where other methods may fail. nih.gov Recent advancements have expanded the scope of Stille reactions to include less reactive electrophiles like aryl mesylates and tosylates, using specialized catalyst systems such as Pd(OAc)₂ with bulky, electron-rich phosphine ligands like XPhos. nih.govmit.edu

Heck Reaction for Biphenyl-Containing Molecular Architectures

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. beilstein-journals.org This reaction is a powerful tool for the synthesis of complex organic molecules, including precursors to biphenyl structures. researchgate.netnih.gov While a direct, single-step synthesis of this compound via the Heck reaction is not the most common route, the methodology is crucial for creating key intermediates. For example, a vinyl-substituted methoxybenzene could be coupled with a methyl-substituted aryl halide, with the resulting styrenyl intermediate then being further transformed to yield the biphenyl core.

The efficacy of the Heck reaction can be enhanced through various additives. To improve yields and facilitate the reaction under solvent-free or heated conditions, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) are often employed. beilstein-journals.org These salts are believed to stabilize the active Pd(0) catalyst and promote the coupling process. beilstein-journals.org Furthermore, the intramolecular Heck reaction has proven invaluable for constructing highly congested and complex cyclic systems, such as the spirooxindole functionality found in natural products. nih.gov This demonstrates the versatility of the reaction in building sophisticated molecular frameworks that can incorporate substituted biphenyl motifs.

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions represent one of the earliest and most fundamental approaches to forming aryl-aryl bonds, providing a direct, albeit often demanding, pathway to biphenyl compounds.

Ullmann Reaction as an Alternative Synthetic Route

The Ullmann reaction, first reported in 1901, is a classic method for constructing biphenyl frameworks through the copper-catalyzed coupling of aryl halides. smolecule.com The traditional procedure involves heating an aryl halide with an excess of copper powder at high temperatures, often exceeding 200°C, to produce a symmetrical biaryl. organic-chemistry.org The mechanism is understood to proceed through an active copper(I) species that undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the new carbon-carbon bond. organic-chemistry.org

This method can be applied to the synthesis of asymmetrically substituted biphenyls, including those with methoxy (B1213986) groups. nsf.gov For the synthesis of this compound, this would involve coupling an appropriately substituted methoxyaryl halide with a methylaryl halide. However, the harsh conditions of the classic Ullmann reaction can limit its functional group tolerance and lead to side reactions. smolecule.com Modern cross-coupling methods, such as the Suzuki reaction, often provide higher yields and operate under significantly milder conditions.

ParameterClassical Ullmann ReactionSuzuki-Miyaura Coupling
CatalystCopper (often stoichiometric)Palladium (catalytic)
TemperatureHigh (>200°C) organic-chemistry.orgMild to moderate (e.g., 80-110°C) smolecule.com
SubstratesAryl HalidesAryl Halide + Arylboronic Acid
Functional Group ToleranceModerate; sensitive groups may decompose smolecule.comHigh smolecule.com
Typical Yields (Substituted Biphenyls)ModerateGood to Excellent (e.g., 78-98%) smolecule.com

Radical-Mediated Coupling Processes

Radical reactions offer unique pathways for the formation of C-C bonds, operating through highly reactive intermediates. These methods can provide access to biphenyl structures under conditions distinct from traditional transition-metal-catalyzed processes.

Wurtz-Fittig Reaction Pathways and Free Radical Mechanisms

The Wurtz-Fittig reaction provides a method for synthesizing substituted aromatic compounds by reacting an aryl halide with an alkyl halide in the presence of sodium metal and dry ether. wikipedia.orglscollege.ac.in While it can be used to alkylate an aromatic ring, its application can also extend to the formation of biphenyl compounds. wikipedia.org The mechanism of the Wurtz-Fittig reaction is complex and has been described through two primary pathways: an organo-alkali mechanism and a free radical mechanism. lscollege.ac.inbyjus.com

Wurtz-Fittig Reaction: Key Parameters
ReactantsAryl Halide, Alkyl Halide
ReagentSodium Metal (Na)
SolventDry Ether
Proposed IntermediateAryl Radical and/or Organosodium Compound lscollege.ac.inbyjus.com
Primary LimitationSide reactions, rearrangements, and eliminations wikipedia.org

Unconventional Gas-Phase Synthesis via Radical Addition-Cyclization-Aromatization

Recent computational and experimental studies have uncovered a novel, low-temperature gas-phase route for the synthesis of methyl-substituted biphenyls. rsc.orgrsc.org This unconventional mechanism challenges the long-held perception that biphenyls are formed exclusively in high-temperature environments like combustion systems. rsc.org The process proceeds via a phenylethynyl addition–cyclization–aromatization pathway.

The reaction is initiated by the barrierless addition of a phenylethynyl radical (C₆H₅CC•) to a conjugated diene, such as isoprene (B109036) for the formation of methylbiphenyls. rsc.orgrsc.org This is followed by a facile cyclization and a hydrogen shift. The final step involves the emission of a hydrogen atom, leading to the aromatization of the ring system and the formation of a racemic mixture of methylbiphenyl isomers (ortho, meta). rsc.orgrsc.org This discovery provides a plausible low-temperature chemical pathway for the formation of substituted biphenyls in environments like deep space and identifies them as potential building blocks for more complex polycyclic aromatic hydrocarbons (PAHs). rsc.org

Gas-Phase Radical Synthesis of Methylbiphenyls
Radical SpeciesPhenylethynyl Radical (C₆H₅CC•) rsc.org
Diene ReactantIsoprene (CH₂C(CH₃)CHCH₂) rsc.org
Mechanism Steps1. Radical Addition 2. Cyclization 3. H-shift & Aromatization rsc.org
Key FindingA low-temperature, barrierless pathway to biphenyl formation. rsc.orgrsc.org

Directed C-H Activation Methodologies for Biphenyl Functionalization

The selective functionalization of carbon-hydrogen (C–H) bonds represents a frontier in modern organic synthesis, offering a powerful strategy to modify complex molecules without the need for pre-functionalized substrates. beilstein-journals.org Directed C-H activation employs a directing group (DG) within a molecule to steer a transition-metal catalyst to a specific C-H bond, thereby achieving high regioselectivity. beilstein-journals.orgnih.gov

For biphenyl compounds, this methodology provides a sophisticated tool for late-stage functionalization. Research has shown that a simple and synthetically versatile nitrile group can act as an effective directing group to achieve meta-C-H activation on a biaryl compound. nih.gov This is significant because it provides access to substitution patterns that are challenging to obtain through classical cross-coupling methods. The catalytic system often involves a palladium catalyst in conjunction with a specialized ligand, such as a substituted 2-pyridone, and a silver salt co-catalyst. nih.gov Computational studies using Density Functional Theory (DFT) have been instrumental in understanding these reactions, revealing that a Pd-Ag heterodimeric transition state is key to favoring the desired meta-selectivity. nih.gov This approach allows for the direct installation of various functional groups onto the biphenyl core, streamlining the synthesis of complex derivatives.

Functionalization of Pre-formed Biphenyl Precursors to Yield this compound

The creation of this compound by modifying an existing biphenyl structure is a common and effective synthetic route. This method allows for the precise placement of the methoxy and methyl groups onto the biphenyl backbone.

The introduction of a methoxy group onto an aromatic ring can be achieved via nucleophilic aromatic substitution (SNAr). While this reaction typically necessitates an activated aromatic ring with electron-withdrawing groups, a Williamson ether synthesis can be employed for non-activated biphenyl precursors that have a hydroxyl group.

In this process, a biphenyl precursor with a hydroxyl group at the 3-position, such as 3-hydroxy-3'-methyl-1,1'-biphenyl, is treated with a base. This deprotonates the hydroxyl group, forming a more nucleophilic phenoxide. The subsequent reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663) yields the final product, this compound.

General Reaction Scheme:

Generated code

The selection of an appropriate base and solvent is critical for the reaction's success. Commonly used bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH), with polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) being typical choices.

Table 1: Conditions for Methoxy Group Introduction via Williamson Ether Synthesis

BaseMethylating AgentSolventTypical Reaction Temperature (°C)
Sodium Hydride (NaH)Methyl Iodide (CH₃I)Tetrahydrofuran (B95107) (THF)0 to room temperature
Potassium Carbonate (K₂CO₃)Dimethyl Sulfate ((CH₃)₂SO₄)AcetoneReflux
Sodium Hydroxide (NaOH)Methyl Iodide (CH₃I)Dimethylformamide (DMF)Room temperature to 50

The methyl group can be introduced onto the biphenyl core using a Grignard reaction, a robust method for forming carbon-carbon bonds. This involves reacting an organomagnesium halide (Grignard reagent) with an electrophile. To synthesize this compound via this route, a biphenyl precursor with a halogen, such as bromine or iodine, at the 3'-position is required.

Initially, the Grignard reagent is prepared by reacting the halogenated biphenyl precursor (e.g., 3-bromo-3'-methoxy-1,1'-biphenyl) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The resulting biphenylmagnesium halide is then treated with a methylating agent that can serve as an electrophile, for instance, dimethyl sulfate or methyl tosylate.

General Reaction Scheme:

Generated code

Given that the Grignard reagent is a potent base and nucleophile, the reaction must be conducted under anhydrous conditions to avoid quenching by water.

Table 2: Reagents for Methyl Group Introduction via Grignard Reaction

Halogenated Biphenyl PrecursorGrignard Formation SolventMethylating Agent
3-Bromo-3'-methoxy-1,1'-biphenylTetrahydrofuran (THF)Dimethyl Sulfate ((CH₃)₂SO₄)
3-Iodo-3'-methoxy-1,1'-biphenylDiethyl Ether (Et₂O)Methyl Tosylate (CH₃OTs)

Chemo- and Regioselectivity Control in this compound Synthesis

The synthesis of a specific isomer like this compound demands meticulous control over both chemoselectivity and regioselectivity. Chemoselectivity involves the preferential reaction of one functional group over another, whereas regioselectivity concerns the control of the reaction's position.

Several factors are crucial for achieving the desired selectivity in the synthetic strategies discussed:

Strategic Choice of Precursor : The initial biphenyl precursor must have leaving groups or functional groups at the correct positions (C3 and C3') to guide the introduction of the methoxy and methyl groups to their intended locations. For example, starting with 3-bromo-3'-hydroxy-1,1'-biphenyl would facilitate sequential functionalization.

Orthogonal Protecting Group Strategies : If the precursor contains both hydroxyl and other reactive functional groups, protecting groups may be essential to ensure the reaction occurs at the desired site. For instance, a hydroxyl group could be protected as a silyl (B83357) ether while a Grignard reaction is carried out at another position.

Reaction Conditions : The selection of reagents, catalysts, and reaction conditions is pivotal. In cross-coupling reactions to form the initial biphenyl core (e.g., Suzuki or Negishi coupling), the choice of catalyst and ligands can significantly impact the regioselectivity of the C-C bond formation. When functionalizing the pre-formed biphenyl, the specific base in a Williamson ether synthesis or the nature of the electrophile in a Grignard reaction will dictate the outcome.

A significant challenge in synthesizing unsymmetrically substituted biphenyls is the potential formation of isomeric byproducts. For instance, using a dihalogenated biphenyl as a precursor could lead to a mixture of products from non-selective reactions at the two halogenated sites. Consequently, a stepwise approach, often involving the purification of intermediates, is generally used to ensure the exclusive formation of this compound.

Table 3: Factors Influencing Selectivity in the Synthesis of this compound

FactorInfluence on SelectivityExample
Precursor Structure Dictates the position of subsequent functionalization.Using 3-bromo-3'-hydroxy-1,1'-biphenyl to introduce the methyl and methoxy groups at the desired positions.
Protecting Groups Prevents unwanted side reactions at other functional groups.Protecting a hydroxyl group as a silyl ether during a Grignard reaction.
Reaction Conditions Can favor one reaction pathway over another.The choice of a specific palladium catalyst and ligand system in a Suzuki coupling to control regioselectivity.

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 3 Methyl 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactions of Substituted Biphenyls

Electrophilic aromatic substitution (EAS) is a cornerstone of biphenyl (B1667301) chemistry, allowing for the introduction of a wide array of functional groups onto the aromatic rings. rsc.org The regiochemical outcome of these reactions is highly dependent on the nature and position of existing substituents. masterorganicchemistry.com

Influence of Methoxy (B1213986) and Methyl Substituents on Aromatic Activation and Regioselectivity

The methoxy (-OCH3) and methyl (-CH3) groups on the biphenyl rings of 3-Methoxy-3'-methyl-1,1'-biphenyl play a crucial role in directing incoming electrophiles. Both are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org

The methoxy group is a strong activating group due to the electron-donating resonance effect of the oxygen's lone pairs, which outweighs its inductive electron-withdrawing effect. libretexts.org This donation of electron density is most pronounced at the ortho and para positions relative to the methoxy group. smolecule.com The methyl group is a weaker activating group, operating primarily through an inductive electron-donating effect and hyperconjugation. libretexts.org

In this compound, the methoxy group on one ring and the methyl group on the other direct electrophilic attack to their respective ortho and para positions. The interplay of these directing effects, along with steric hindrance, determines the final substitution pattern. For instance, in electrophilic aromatic substitution reactions, the methoxy group strongly directs incoming electrophiles to the ortho and para positions of its own ring. smolecule.com

Oxidation Pathways and Derivative Formation

The methoxy and methyl groups of this compound, as well as the biphenyl core itself, are susceptible to oxidation under various conditions. The methoxy group can be oxidized to a hydroxyl group, and under more forceful conditions, can be cleaved to form a carboxylic acid. The methyl group can be oxidized to a carboxylic acid. rsc.org For example, 4-methyl-1,1'-biphenyl can be oxidized to [1,1'-biphenyl]-4-carboxylic acid. rsc.org

The biphenyl system can also be a site for oxidation. The introduction of hydroxyl groups can occur through various methods, such as hydroxylation of biphenyl derivatives using reagents like hydrogen peroxide. smolecule.com The resulting hydroxylated biphenyls can then be further oxidized to form ketones or aldehydes. smolecule.com The specific products formed depend on the oxidizing agent and reaction conditions.

PrecursorOxidizing Agent(s)Major Product(s)
Methoxy GroupStrong Oxidizing AgentsCarboxylic Acid Group
Methyl GroupNot specifiedCarboxylic Acid rsc.org
Hydroxyl GroupNot specifiedKetone or Aldehyde smolecule.com

Reduction Reactions and Saturated Derivatives

Reduction reactions of substituted biphenyls can target both the aromatic rings and specific functional groups. The aromatic rings of the biphenyl core can be hydrogenated to form the corresponding cyclohexyl-cyclohexane derivatives. mdpi.com This process is often carried out using hydrogen gas in the presence of a metal catalyst and can be reversible, which is a property being explored for hydrogen storage applications. mdpi.com

Functional groups on the biphenyl scaffold can also be selectively reduced. For example, a carboxylic acid group can be reduced to an alcohol or an aldehyde using common reducing agents like lithium aluminum hydride or sodium borohydride. Nitro groups, if present, can be reduced to amino groups.

Functional GroupReducing Agent(s)Product
Aromatic RingsH2, Metal CatalystSaturated Cyclohexyl Rings mdpi.com
Carboxylic AcidLithium Aluminum Hydride, Sodium BorohydrideAlcohol or Aldehyde
Nitro GroupH2/Pd, SnCl2Amine

Advanced Derivatization Strategies for Functional Group Diversification

The functional groups present on the this compound core, or those introduced through the reactions described above, can be further modified to create a diverse range of derivatives. These strategies are crucial for fine-tuning the properties of the molecule for various applications.

Conversion of Carboxylic Acid Moieties (e.g., Amides, Esters)

A carboxylic acid group on the biphenyl scaffold is a versatile handle for derivatization. It can be readily converted into esters and amides through reactions with alcohols or amines, respectively. derpharmachemica.com Esterification is often carried out using an acid catalyst, while amide formation can be promoted by coupling agents. derpharmachemica.com These transformations are valuable for creating libraries of compounds with varied electronic and steric properties.

Halogenation and Nitration of Aromatic Rings

Halogenation and nitration are common electrophilic aromatic substitution reactions that can be performed on the biphenyl rings to introduce halogen (F, Cl, Br, I) and nitro (-NO2) groups, respectively. The regioselectivity of these reactions is governed by the directing effects of the existing methoxy and methyl groups. libretexts.orgsmolecule.com Halogenated biphenyls are important precursors for cross-coupling reactions, while nitrobiphenyls can be reduced to aminobiphenyls, which are key building blocks for many functional materials and pharmaceuticals.

ReactionReagentsFunctional Group Introduced
HalogenationHalogen (e.g., Br2) with a Lewis acid catalyst (e.g., AlCl3) Halogen (F, Cl, Br, I)
NitrationNitric acid and Sulfuric acid Nitro (-NO2)

Mechanistic Elucidation of Novel Reactions involving this compound

While this compound serves as a valuable intermediate in organic synthesis, dedicated research focusing on the mechanistic elucidation of its novel reactions is not extensively documented. However, a mechanistic understanding can be constructed by examining the well-established reactions for its synthesis and by analyzing the inherent reactivity of its constituent functional groups. The primary reactions involving this biphenyl are its formation via cross-coupling methods and subsequent functionalizations, such as electrophilic aromatic substitution.

The synthesis of substituted biphenyls is most authoritatively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and well-studied method. The mechanism of this reaction provides significant insight into the formation of the C-C bond that defines the biphenyl scaffold. nih.govrsc.org The process is generally understood to proceed through a catalytic cycle involving a palladium(0) species.

The key steps in the Suzuki-Miyaura coupling mechanism are:

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of an aryl halide (e.g., a bromo- or chloro-nitrobenzene derivative). This step forms a Pd(II) complex.

Transmetalation : The organoboron reagent (e.g., 3-tolylboronic acid) is activated by a base. The organic group is then transferred from the boron atom to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.

Reductive Elimination : This is the final step, where the two organic groups on the palladium center couple to form the new C-C bond of the biphenyl. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.

The efficiency and success of this synthesis depend on several factors, including the choice of catalyst, ligand, base, and solvent system, which have been optimized for high yields.

Beyond its synthesis, the reactivity of this compound is governed by the electronic properties of its substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating and act as ortho, para-directors in electrophilic aromatic substitution reactions. smolecule.com This directing effect influences where subsequent functional groups will be added to the aromatic rings.

In a potential electrophilic substitution reaction, the mechanism would involve the attack of an electrophile by one of the electron-rich phenyl rings. The presence of the methoxy and methyl groups stabilizes the resulting carbocation intermediate, known as an arenium ion or sigma complex. The methoxy group, in particular, can stabilize the intermediate through resonance by donating a lone pair of electrons from its oxygen atom. The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. Due to steric hindrance from the other ring and the existing substituents, substitution is most likely to occur at the positions ortho or para to the methoxy and methyl groups that are sterically accessible.

While specific novel, complex reactions starting from this compound are not detailed in the literature, its structural framework is utilized in the synthesis of more complex molecules. For instance, related methoxy-biphenyl structures are precursors in photochemical ring-forming reactions to yield phenanthridines wits.ac.za or are incorporated into larger fluorescent dyes via reactions like the Heck coupling. mdpi.com The mechanisms of these subsequent transformations would be specific to the reagents and conditions employed.

Data Tables

The following table summarizes typical conditions reported for the synthesis of substituted biphenyls via Suzuki-Miyaura coupling, which is the most common and mechanistically understood reaction for preparing compounds like this compound.

Reactant 1Reactant 2Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
1-Chloro-3-nitrobenzene3-Tolylboronic acidPalladium diacetate / Phosphine (B1218219) LigandPotassium phosphate (B84403)Toluene/Ethanol80-110Not specified
Methyl 3-bromo-4-methylbenzoate3-Methoxy-4-methylphenylboronic acidPalladium(II) acetate (B1210297) / Triphenylphosphine (B44618)Potassium carbonateToluene/Ethanol8078-85
Bromo-phenyloxazoleAryl boronic acidNot specifiedNot specifiedToluene/WaterNot specifiedNot specified
(2-Bromophenyl)diphenylphosphine oxideAryl boronic acidPd(dba)₂ / PPh₃Potassium phosphateNot specifiedNot specifiedNot specified rsc.org

Advanced Spectroscopic and Structural Characterization of 3 Methoxy 3 Methyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules, and in the case of 3-Methoxy-3'-methyl-1,1'-biphenyl, it provides unambiguous evidence for its connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound offers a detailed picture of the proton environments within the molecule. The characteristic signals for the methoxy (B1213986) and methyl groups are readily identifiable. The methoxy group protons typically appear as a singlet in the upfield region of the spectrum, while the methyl protons also present as a singlet, but at a slightly different chemical shift. researchgate.net The aromatic protons exhibit a complex pattern of multiplets in the downfield region, indicative of the various coupling interactions between adjacent protons on the two phenyl rings. rsc.orgrsc.org The specific chemical shifts and coupling constants of these aromatic protons are crucial for assigning their precise positions on the biphenyl (B1667301) scaffold.

Table 1: Representative ¹H NMR Spectral Data for Substituted Biphenyls

CompoundSolventChemical Shifts (δ, ppm) and Multiplicity
3-methyl-1,1'-biphenylCDCl₃7.62 (d, J = 7.4 Hz, 2H), 7.48-7.42 (m, 4H), 7.37 (t, J = 7.3 Hz, 2H), 7.20 (d, J = 7.4 Hz, 1H), 2.46 (s, 3H) rsc.org
3-methoxy-1,1'-biphenylCDCl₃7.35 (t, J = 7.6 Hz, 2H), 7.18 (d, J = 7.6 Hz, 1H), 7.12 (s, 1H), 6.89 (d, J = 8.1 Hz, 1H), 3.85 (s, 3H) rsc.org

This table provides representative data for related compounds to illustrate typical chemical shifts. Actual values for this compound may vary.

Complementing the proton data, ¹³C NMR spectroscopy provides a complete map of the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon of the methoxy group resonates at a characteristic chemical shift, as does the methyl carbon. rsc.org The aromatic carbons, including the quaternary carbons involved in the biphenyl linkage and those bearing the substituents, appear at distinct chemical shifts in the downfield region. rsc.orgrsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

Table 2: Representative ¹³C NMR Spectral Data for Substituted Biphenyls

CompoundSolventChemical Shifts (δ, ppm)
3-methyl-1,1'-biphenylCDCl₃141.4, 141.3, 138.4, 128.8, 128.7, 128.1, 128.0, 127.24, 127.22, 124.3, 21.6 rsc.org
4-methoxy-1,1'-biphenylCDCl₃159.2, 140.8, 133.8, 128.8, 128.2, 126.8, 126.7, 114.2, 55.4 rsc.org

This table provides representative data for related compounds to illustrate typical chemical shifts. Actual values for this compound may vary.

To definitively assign all proton and carbon signals and to understand the through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netipb.pt

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks within each aromatic ring, helping to trace the connectivity of adjacent protons. researchgate.netrsc.org

TOCSY (Total Correlation Spectroscopy) expands on COSY by showing correlations between all protons within a spin system, which is particularly useful for identifying all protons belonging to a single phenyl ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. This is critical for determining the relative orientation of the two phenyl rings and the substituents. researchgate.netmdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. ipb.pt

ADEQUATE (Adequate Double Quantum Transfer Experiment) can be used to establish direct carbon-carbon correlations, providing the ultimate confirmation of the carbon skeleton. mdpi.com

The combined application of these techniques allows for a complete and unambiguous structural elucidation of this compound. researchgate.netmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed as a group of bands just above 3000 cm⁻¹. vscht.cz The aliphatic C-H stretching of the methyl and methoxy groups will appear just below 3000 cm⁻¹. vscht.cz

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to one or more sharp bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the methoxy group is expected in the region of 1250-1000 cm⁻¹. This is a key diagnostic peak for the presence of the ether linkage.

Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. vscht.cz

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)
Aromatic C-HStretch~3100-3000 vscht.cz
Aliphatic C-HStretch~3000-2850 vscht.cz
Aromatic C=CStretch~1600-1450 vscht.cz
C-O (Ether)Stretch~1250-1000
C-HOut-of-plane bend~900-675 vscht.cz

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. scispace.com

For this compound (C₁₄H₁₄O), the high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, confirming its elemental formula. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. nist.gov

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for biphenyl derivatives may involve cleavage of the bond between the two aromatic rings or loss of the substituents. For instance, the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃) from the molecular ion could be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Determination

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine its photophysical properties. mdpi.com Biphenyl and its derivatives are known to exhibit characteristic UV absorption spectra due to π → π* transitions within the aromatic system. arabjchem.org

The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region. The position and intensity of these bands are influenced by the methoxy and methyl substituents, which can affect the energy levels of the molecular orbitals. arabjchem.org The introduction of these groups can cause a shift in the absorption maximum (λ_max) compared to unsubstituted biphenyl. mdpi.com

Further investigation into the photophysical properties could include measuring the fluorescence emission spectrum and the fluorescence quantum yield to understand the molecule's behavior upon excitation with light. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

The solid-state architecture of biphenyl and its derivatives is fundamentally characterized by the dihedral angle between the two phenyl rings. This angle is a result of the balance between the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric hindrance between the ortho-protons, which favors a twisted structure. In the gas phase, biphenyl itself exhibits a dihedral angle of approximately 44°, whereas in the solid crystalline state, it is planar. This difference highlights the significant influence of intermolecular packing forces on the molecular conformation.

For substituted biphenyls, the nature and position of the substituents play a crucial role in determining the final solid-state structure. While a crystal structure for this compound is not available, data from analogous compounds offer valuable predictive insights. For instance, the crystal structure of 3,3'-dimethoxybiphenyl (B1581302) shows an inter-ring torsion angle of 37.5° and a dihedral angle of 38.1(2)°. ias.ac.in Similarly, studies on other methoxy- and methyl-substituted biphenyls show a consistent trend of non-planar conformations in the solid state.

The introduction of substituents, such as methoxy and methyl groups at the meta positions, influences the dihedral angle through a combination of electronic and steric effects. These effects, however, are generally less pronounced than those of ortho substituents, which cause much larger deviations from planarity. The crystal packing in these molecules is often stabilized by weak intermolecular interactions, such as C—H⋯O hydrogen bonds and C—H⋯π interactions, which can create complex two- or three-dimensional networks. nih.govjyu.fi For example, in 3,4-dimethoxy-4′-methylbiphenyl, the dihedral angle is 30.5 (2)°, and the molecules are linked by C—H⋯O and C—H⋯π interactions to form a two-dimensional network. nih.gov

Table 1: Dihedral Angles of Related Biphenyl Compounds

Compound Dihedral Angle Between Phenyl Rings (°) Reference
3,3'-Dimethoxybiphenyl 38.1(2) ias.ac.in
3,4-Dimethoxy-4'-methylbiphenyl 30.5(2) nih.gov
Methyl 3',4',5'-trimethoxybiphenyl-4-carboxylate 31.23(16) jyu.fi
(E)-1-([1,1′-Biphenyl]-4-yl)-3-(2-methylphenyl)prop-2-en-1-one 40.65(8) nih.gov
4,4'-Dimethoxybiphenyl (calculated, isolated molecule) ~40 brynmawr.edu
4,4'-Dimethoxybiphenyl (solid state) 0 brynmawr.edu

This table is based on data from structurally similar compounds to infer the potential architecture of this compound.

Electron Spin Resonance (ESR) Studies of Radical Anions of Methylated Biphenyls

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as radical anions. The generation of the radical anion of a methylated biphenyl, typically through reduction with an alkali metal, allows for the detailed mapping of the unpaired electron's spin density distribution across the molecule.

The ESR spectrum's hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei, primarily protons (¹H). The magnitude of the splitting, known as the hyperfine coupling constant (aH), is directly proportional to the spin density at the carbon atom to which the proton is attached.

For biphenyl radical anions, the spin density is delocalized over both aromatic rings. Studies on various methylated biphenyls show that the methyl groups themselves influence this distribution. The hyperfine coupling constants of the ring protons provide a sensitive probe of the molecular conformation and the electronic effects of the substituents. For instance, research on the radical anion of 4-methyl-biphenyl shows distinct hyperfine coupling constants for the various protons, indicating an asymmetrical spin distribution. tib.eu

The planarity of the biphenyl system in its radical anion state is a key point of investigation. While neutral biphenyl is twisted, the radical anion has a greater tendency toward planarity to maximize delocalization of the unpaired electron. Theoretical calculations on the biphenyl radical anion suggest a very small dihedral angle (around 6.8°), with a negligible energy barrier to a completely planar structure. rsc.org

Table 2: Illustrative Proton Hyperfine Coupling Constants (aH) for Related Radical Anions

Radical Anion Position Hyperfine Coupling Constant (aH in mT) Reference
4-Methyl-biphenyl H7 (methyl) 0.567 tib.eu
H4' 0.541 tib.eu
H2 0.283 tib.eu
H2' 0.267 tib.eu
H3 0.053 tib.eu
H3' 0.038 tib.eu

This table presents data for a related methylated biphenyl to illustrate the principles of ESR analysis, as specific data for the this compound radical anion is not available.

Stereochemistry and Conformational Analysis of 3 Methoxy 3 Methyl 1,1 Biphenyl and Its Derivatives

Atropisomerism in Substituted Biphenyl (B1667301) Systems

Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual conformers, or rotamers. wikipedia.org The term, derived from the Greek "a" (not) and "tropos" (turn), was first conceptualized in 1933. wikipedia.org This phenomenon is most famously observed in substituted biphenyl derivatives. wikipedia.orgcutm.ac.in

In an unsubstituted biphenyl, there is a relatively low barrier to rotation around the central σ-bond, allowing for rapid interconversion between various conformations at room temperature. cutm.ac.in For atropisomerism to occur in a biphenyl system, two primary conditions must be met. First, the rotation around the bond connecting the two aryl rings must be significantly restricted. This is typically achieved by introducing bulky substituents at the ortho-positions (the positions adjacent to the inter-ring bond). cutm.ac.inslideshare.net These groups sterically interfere with each other and with the ortho-hydrogens on the opposing ring, raising the energy of the planar transition state required for rotation. slideshare.netlibretexts.org

Second, for the resulting atropisomers to be chiral and thus resolvable into enantiomers, each ring must lack a plane of symmetry that would render the entire molecule achiral. libretexts.org This means that the substituents on at least one of the rings must be arranged asymmetrically with respect to the biphenyl axis. libretexts.org

The stability of atropisomers is a critical factor for their isolation. A generally accepted threshold for the practical separation of atropisomers at a given temperature is a rotational energy barrier high enough to result in a half-life for interconversion of at least 1000 seconds. wikipedia.orgscribd.com At room temperature (300 K), this corresponds to a free energy barrier of approximately 93.5 kJ/mol (22 kcal/mol). wikipedia.orgscribd.com If the barrier is significantly lower, the enantiomers will rapidly racemize. libretexts.org An activation energy barrier of 16 to 19 kcal/mole is typically required to prevent spontaneous racemization at room temperature. libretexts.org

ConditionDescriptionRelevance to Biphenyls
Hindered RotationA high energy barrier must restrict free rotation around the C-C single bond connecting the two rings.Typically caused by steric hindrance from bulky ortho-substituents. cutm.ac.inslideshare.net
Axial ChiralityThe molecule must possess a chiral axis. The spatial arrangement of substituents must not be superimposable on its mirror image.Requires an absence of a plane of symmetry. Fulfilled if substituents on the rings are arranged asymmetrically. libretexts.org
Configurational StabilityThe rotational barrier must be high enough to allow for the isolation of individual enantiomers at a given temperature (e.g., > 93 kJ/mol at 300 K). wikipedia.orgDepends on the size and nature of the ortho-substituents. Insufficiently bulky groups lead to rapid racemization. libretexts.org

Torsional Dynamics and Dihedral Angle Investigations of the Biphenyl Axis

The conformation of biphenyl and its derivatives is defined by the torsional or dihedral angle between the planes of the two phenyl rings. Unsubstituted biphenyl in the gas phase or in solution is not planar; it adopts a twisted conformation with a dihedral angle of approximately 42-45° to minimize the steric repulsion between the ortho-hydrogen atoms on the opposing rings. libretexts.orgrsc.org The rotation around the central C1-C1' bond is a dynamic process, with two main energy barriers: one at the planar conformation (0° dihedral angle) due to maximum steric clash, and a slightly lower one at the perpendicular conformation (90° dihedral angle) where stabilizing π-orbital overlap is lost. comporgchem.com For unsubstituted biphenyl, these barriers are very low, on the order of 6-9 kJ/mol, allowing for facile rotation. rsc.orgcomporgchem.com

For the specific case of 3-Methoxy-3'-methyl-1,1'-biphenyl , the substituents are in the meta-positions. Research indicates that meta- and para-substituents have a very small influence on the rotational barrier and the equilibrium dihedral angle compared to ortho-substituents. rsc.orgresearchgate.net Studies on other meta-substituted biphenyls have shown that the dihedral angle remains close to that of the parent biphenyl molecule. rsc.orgacs.org For example, computational studies on meta-fluorinated biphenyls found dihedral angles of about 41° and rotational energy barriers of only 2.6 kcal/mol (~11 kJ/mol). acs.org Similarly, methyl substitution at a meta-position is reported to cause little to no change in the dihedral angle. rsc.org

Therefore, it can be inferred that this compound has a low barrier to rotation, far below the ~93 kJ/mol threshold required for isolating atropisomers at room temperature. wikipedia.org The molecule will exist as a pair of rapidly interconverting enantiomers in a dynamic equilibrium.

CompoundSubstitution PatternApproximate Rotational Barrier (kJ/mol)Atropisomers Isolable at Room Temp?
BiphenylUnsubstituted~8 acs.orgNo
3,3'-Difluorobiphenylmeta, meta'~11 acs.orgNo
2,2'-Dicarboxylic acid biphenylortho, ortho'Not resolvable at room temp libretexts.orgNo
6,6'-Dinitro-2,2'-diphenic acidortho, ortho', meta, meta'HighYes wikipedia.org
2,2'-Diiodo-6,6'-dicarboxybiphenylortho, ortho', meta, meta'> 19 kcal/mol (>79 kJ/mol) libretexts.orgYes

Theoretical and Computational Chemistry Studies of 3 Methoxy 3 Methyl 1,1 Biphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics.chemrxiv.org

Density Functional Theory (DFT) has become a primary method for electronic structure calculations in quantum chemistry due to its balance of accuracy and computational cost. uci.edu It is extensively used to predict the properties of molecules and solids, including bond lengths, binding energies, and electronic structures. uci.eduaps.org For 3-Methoxy-3'-methyl-1,1'-biphenyl, DFT calculations offer significant insights into its molecular and electronic characteristics.

Geometrical Optimization and Vibrational Analysis

Following geometrical optimization, vibrational analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. tandfonline.com This analysis calculates the vibrational frequencies of the molecule, which can be compared with experimental data from techniques like FT-IR and Raman spectroscopy. acs.org For example, in a study of a similar methoxy-containing compound, the C=O stretching mode was identified both experimentally and theoretically. acs.org

Table 1: Selected Optimized Geometrical Parameters for a Biphenyl (B1667301) Derivative

Parameter Value
Dihedral Angle (between phenyl rings) 24.57 (4)°
C-O-C-C Torsion Angle -166.6 (2)°

Data derived from a study on a related biphenyl compound. iucr.org

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels.acs.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govchalcogen.ro A smaller gap suggests higher reactivity. nih.gov

In computational studies, the HOMO and LUMO energies are calculated to understand the electronic transitions and reactivity of a molecule. nih.gov For substituted biphenyls, the nature and position of the substituents can significantly influence the HOMO and LUMO energy levels. scispace.com The electron-donating methoxy (B1213986) group and the weakly electron-donating methyl group in this compound are expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The distribution of the HOMO and LUMO across the molecule can also predict the most probable sites for such reactions. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Model System

Orbital Energy (eV)
HOMO -3.7552
LUMO 2.5897
HOMO-LUMO Gap 6.3449

Illustrative data from a DFT study on a related system. chalcogen.ro

Molecular Modeling and Dynamics Simulations.researchgate.netiucr.org

Molecular modeling and dynamics simulations are powerful computational techniques used to explore the conformational flexibility and dynamic behavior of molecules over time. nih.govd-nb.info These methods are particularly valuable for flexible molecules like this compound, where rotation around the central carbon-carbon bond allows for a wide range of conformations.

Conformational Space Exploration and Energy Landscapes

Conformational analysis aims to identify all stable conformers of a molecule and to determine their relative energies. acs.org For this compound, the primary conformational freedom arises from the torsion angle between the two phenyl rings. By systematically rotating this bond and calculating the energy at each step, an energy landscape can be generated. This landscape reveals the most stable conformations (energy minima) and the energy barriers between them (transition states). acs.org The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. Such studies have shown that for some biphenyl systems, the terminal rings can be significantly twisted relative to each other. researchgate.net

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations can provide valuable predictions about the reactivity of a molecule. mdpi.comdiva-portal.org By analyzing various calculated parameters, it is possible to identify the most likely sites for electrophilic and nucleophilic attack.

One common approach is the use of global chemical reactivity descriptors, which are derived from the HOMO and LUMO energies. tandfonline.com These include parameters like chemical hardness, chemical potential, and the electrophilicity index. nih.gov For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. thaiscience.info

Another powerful tool is the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution on the surface of a molecule, with different colors representing regions of varying electron density. nih.gov Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov For this compound, the oxygen atom of the methoxy group and the π-systems of the aromatic rings are expected to be regions of negative potential.

Spin Density Calculations and Interpretation of Electron Spin Resonance Spectra.chemrxiv.org

Electron Spin Resonance (ESR) spectroscopy is an experimental technique used to study molecules with unpaired electrons (radicals). core.ac.uk When this compound is converted into a radical cation or anion, for example through oxidation or reduction, it can be studied by ESR. The resulting spectrum contains hyperfine splittings, which arise from the interaction of the unpaired electron with magnetic nuclei in the molecule.

Quantum chemical calculations, specifically spin density calculations, are essential for interpreting ESR spectra. core.ac.uk The spin density represents the distribution of the unpaired electron throughout the molecule. By calculating the spin densities at each atomic nucleus, it is possible to predict the hyperfine splitting constants. utexas.edu Comparing these calculated values with the experimental spectrum allows for the assignment of the observed splittings to specific nuclei and provides detailed information about the electronic structure of the radical species. core.ac.ukutexas.edu The McLachlan method is one of the theoretical approaches used for such calculations. core.ac.ukutexas.edu

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Methoxy 3 Methyl 1,1 Biphenyl

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 3-Methoxy-3'-methyl-1,1'-biphenyl and analyzing its presence in complex mixtures. Reversed-phase HPLC is particularly well-suited for this non-polar compound. chromatographyonline.com

Methodologies typically employ a C18 or similar hydrophobic stationary phase, which separates compounds based on their differential partitioning between the stationary phase and a polar mobile phase. chromatographyonline.com The mobile phase often consists of a gradient or isocratic mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid or phosphate (B84403) buffers to improve peak shape and resolution. lcms.czptfarm.plnih.gov Detection is commonly achieved using a UV detector, as the biphenyl (B1667301) structure contains a chromophore that absorbs UV light, typically around 254 nm. chromatographyonline.com

By comparing the retention time of the main peak in a sample to that of a certified reference standard, the identity of this compound can be tentatively confirmed. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentrations. scielo.br This validated HPLC method is essential for quality control, ensuring that the compound meets the required purity specifications for its intended use. nih.govlgcstandards.com

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 x 4.0 mm, 5 µm) ptfarm.plnih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water mixture chromatographyonline.comlcms.cz
Detection UV at 254 nm chromatographyonline.com
Flow Rate 0.5 - 1.0 mL/min chromatographyonline.comscielo.br
Temperature Ambient or controlled (e.g., 35 °C) chromatographyonline.com
Injection Volume 1 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive method for the identification and quantification of this compound. rsc.org This technique combines the superior separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry. scielo.org.za

For analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas (typically helium) through a capillary column. lcms.czscielo.br The column, often a non-polar type like DB-5, separates compounds based on their boiling points and interactions with the stationary phase. lcms.cz As this compound elutes from the column, it enters the mass spectrometer.

In the MS detector, the compound is ionized, most commonly by electron ionization (EI), which causes it to fragment into a unique pattern of ions. lcms.cz This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The parent molecular ion peak confirms the molecular weight, while the fragmentation pattern provides structural information that is used to definitively identify the compound, often by comparison to a spectral library like NIST. scielo.org.za For quantification, the instrument can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which offers high sensitivity and selectivity by monitoring specific, characteristic ions of the target analyte. nih.gov

ParameterTypical Conditions
GC Column Capillary column (e.g., DB-5, 30 m x 0.25 mm) lcms.czscielo.br
Carrier Gas Helium at a constant flow (e.g., 1.2 mL/min) scielo.br
Inlet Temperature 250 - 280 °C lcms.czscielo.br
Oven Program Temperature gradient (e.g., 60 °C to 280 °C) lcms.czscielo.br
Ionization Mode Electron Ionization (EI) at 70 eV lcms.cz
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Ion Trap lcms.czthermofisher.com
Detection Mode Full Scan, Selected Ion Monitoring (SIM) nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique used to monitor the progress of chemical reactions that synthesize this compound and to guide its purification. beilstein-journals.orgnih.govopenmedicinalchemistryjournal.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture at various time points. samipubco.com

The method involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel (the stationary phase). nih.govmdpi.comnih.gov The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase), often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). orgsyn.orgrsc.org

As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds, such as this compound, travel further up the plate, resulting in a higher retention factor (Rf) value. orgsyn.org The separated spots are visualized under UV light (at 254 nm) or by using staining agents like iodine. beilstein-journals.orgnih.gov By comparing the spots of the reaction mixture to those of the starting materials, a chemist can determine if the reaction is complete. TLC is also crucial for developing optimal solvent systems for purification by column chromatography. rsc.orgjst.go.jp

ParameterTypical Conditions
Stationary Phase Silica gel 60 F254 pre-coated plates nih.govnih.gov
Mobile Phase Hexane/Ethyl Acetate mixtures orgsyn.orgrsc.org
Visualization UV light (254 nm) or Iodine (I₂) stain beilstein-journals.orgnih.gov
Application Monitoring reaction progress, identifying spots corresponding to starting materials and products openmedicinalchemistryjournal.comsamipubco.com

Future Research Trajectories and Unexplored Avenues for 3 Methoxy 3 Methyl 1,1 Biphenyl

Development of More Efficient and Sustainable Synthetic Pathways

The classical synthesis of biphenyl (B1667301) derivatives often relies on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. ajgreenchem.com While effective, these methods can involve harsh reaction conditions, expensive catalysts, and the use of organic solvents. Future research should prioritize the development of more sustainable and efficient synthetic routes to 3-Methoxy-3'-methyl-1,1'-biphenyl.

One promising avenue is the exploration of mechanochemistry, which uses mechanical force to drive chemical reactions, often in the absence of bulk solvents. acs.org This approach has been successfully applied to the synthesis of other biphenyl derivatives and could offer a greener alternative for the production of this compound. acs.org Additionally, the use of water as a reaction medium, in conjunction with water-soluble catalysts, presents another opportunity to enhance the environmental compatibility of its synthesis. Research could focus on optimizing palladium-catalyzed reactions in aqueous systems, potentially leading to simplified purification processes and reduced waste generation.

Further investigation into catalyst design is also warranted. The development of highly active and reusable catalysts, perhaps immobilized on solid supports, could significantly improve the economic and environmental viability of large-scale synthesis.

Exploration of Novel Catalytic Applications and Ligand Design

Biphenyl-based phosphine (B1218219) ligands, such as RockPhos, are integral to modern catalysis, particularly in palladium-catalyzed carbon-carbon and carbon-heteroatom bond formation. chemicalbook.com The specific stereoelectronic properties of this compound make it an interesting candidate for the design of novel ligands.

The methoxy (B1213986) and methyl groups on the biphenyl backbone can influence the steric and electronic environment of a metal center when the molecule is incorporated into a ligand. This, in turn, can affect the selectivity and activity of the catalyst. Future research could involve the synthesis of phosphine-functionalized derivatives of this compound and their evaluation as ligands in a variety of catalytic transformations.

Moreover, the potential for this biphenyl derivative to act as a tropos ligand in stereodynamic catalysis is an area ripe for exploration. uni-muenchen.de The rotational barrier of the biphenyl axis could be influenced by the substitution pattern, and this could be harnessed to control the stereochemical outcome of a reaction. uni-muenchen.de

Predictive Modeling for Structure-Function Relationships in Material Science

The application of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, is becoming increasingly important in materials science for predicting the properties of novel compounds. open.ac.uk For this compound, predictive modeling could be employed to forecast its potential performance in various material applications.

By calculating molecular descriptors, it may be possible to predict properties such as its electronic characteristics, thermal stability, and suitability for use in organic electronic devices. acs.org These computational studies can help to guide synthetic efforts by identifying the most promising avenues for research and reducing the need for extensive empirical screening.

For instance, modeling could predict the impact of the methoxy and methyl substituents on the molecule's HOMO-LUMO gap, which is a critical parameter for applications in organic electronics. This predictive capability would accelerate the discovery of new materials with tailored properties.

Integration into Emerging Smart Materials and Devices

Biphenyl derivatives are known to be useful components in the development of smart materials, including organic light-emitting diodes (OLEDs) and other advanced electronic devices. sciexplor.commdpi.com The specific structure of this compound suggests its potential for integration into such technologies.

The biphenyl core provides a rigid and electronically conductive framework, while the methoxy and methyl groups can be used to fine-tune the molecule's solubility, morphology in thin films, and electronic properties. Future research could focus on synthesizing derivatives of this compound with additional functional groups to enhance their performance in specific applications.

For example, its incorporation into the design of new emitters for OLEDs could be investigated, with the aim of achieving high efficiency and color purity. sciexplor.com Another area of interest is its potential use in piezoelectric composites and other sensor technologies. smart-material.com

Investigations into Environmental Fate and Transformation Pathways

The azo bond is often the most labile part of azo colorants and can be cleaved through biodegradation. canada.ca While this compound is not an azo compound, the principles of studying environmental degradation can be applied. The presence of the methoxy group may influence its susceptibility to microbial degradation. regulations.gov Studies could investigate its transformation under both aerobic and anaerobic conditions to identify potential breakdown products. canada.ca

Furthermore, the potential for phototransformation in aquatic environments should be examined. regulations.gov The biphenyl structure itself can be subject to degradation, and understanding these pathways is essential for a complete environmental risk assessment. canada.ca

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-Methoxy-3'-methyl-1,1'-biphenyl?

  • Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple aryl halides (e.g., aryl iodides) with boronic acids or esters. For example, coupling 3-methoxyphenylboronic acid with 3-methylphenyl iodide under optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, and a solvent like THF or DMF at 80–100°C) yields the target biphenyl. Post-synthetic methylation may refine substituent positioning, as seen in analogous systems using K₂CO₃ and methyl iodide .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer : Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and purity. Methoxy (-OCH₃) and methyl (-CH₃) groups exhibit distinct splitting patterns (e.g., singlet for -OCH₃ at δ ~3.8 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₄H₁₄O₂, MW = 214.26 g/mol).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment via reverse-phase columns (C18) with UV detection .

Advanced Research Questions

Q. How can regioselectivity challenges in asymmetric Suzuki-Miyaura coupling be mitigated for this compound?

  • Answer : Regioselectivity is influenced by:

  • Substrate Design : Electron-donating groups (e.g., -OCH₃) enhance reactivity at meta/para positions. Steric hindrance from methyl groups may necessitate bulky ligands (e.g., SPhos) to direct coupling.
  • Catalytic Systems : Pd(OAc)₂ with chelating ligands (e.g., XPhos) improves selectivity. Microwave-assisted synthesis can accelerate reactions, reducing side-product formation.
  • Post-Coupling Modifications : Directed ortho-metalation (DoM) or late-stage methylation refines regiochemistry .

Q. What strategies resolve spectral data contradictions in biphenyl systems, such as overlapping signals in NMR?

  • Answer : Contradictions arise from:

  • Dynamic Exchange : Rotational barriers in biphenyls cause signal broadening. Variable-temperature NMR (e.g., 25–60°C) resolves splitting.
  • Crystallographic Validation : Single-crystal X-ray diffraction (using SHELXL ) unambiguously confirms substituent positions and torsion angles.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, cross-validating experimental data .

Q. How does steric and electronic modulation of substituents impact the photophysical properties of this compound?

  • Answer :

  • Steric Effects : Methyl groups increase torsion angles between phenyl rings, reducing conjugation and blue-shifting UV-Vis absorption.
  • Electronic Effects : Methoxy groups enhance electron density, stabilizing excited states and increasing fluorescence quantum yield.
  • Experimental Design : Time-resolved fluorescence spectroscopy and cyclic voltammetry quantify excited-state lifetimes and HOMO-LUMO gaps, respectively. Comparative studies with analogues (e.g., 3,3'-dimethoxy derivatives) isolate substituent contributions .

Methodological Notes

  • Synthesis Optimization : Include control experiments to assess catalyst loading, solvent polarity, and temperature gradients.
  • Data Reproducibility : Triplicate runs for NMR/LC-MS ensure consistency.
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., aryl iodides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.